molecular formula C16H26N8O B5600168 N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B5600168
M. Wt: 346.43 g/mol
InChI Key: XOOSMGOENKFXDT-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine is a useful research compound. Its molecular formula is C16H26N8O and its molecular weight is 346.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.22295748 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

Asymmetric synthesis is a critical area in the development of pharmaceuticals and fine chemicals. The study by Froelich et al. (1996) showcases the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are important scaffolds in many bioactive compounds, using a novel strategy involving reduction and hydrogenolysis. This methodology could potentially be applied or adapted for the synthesis of complex molecules such as N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine, highlighting the versatility of asymmetric synthesis techniques in accessing a variety of functionalized piperidines Froelich et al., 1996.

Neurokinin-1 Receptor Antagonists

The development of neurokinin-1 (NK1) receptor antagonists has been an area of significant interest due to their therapeutic potential in treating nausea, emesis, and depression. Harrison et al. (2001) synthesized a water-soluble NK1 receptor antagonist, demonstrating high efficacy in pre-clinical tests relevant to emesis and depression. The synthetic strategy and pharmacological profile of such compounds underscore the importance of chemical research in advancing potential therapeutic agents. This compound could similarly be explored for its biological activity, especially in targeting receptor-mediated pathways Harrison et al., 2001.

Antimicrobial Activities

The quest for new antimicrobial agents remains crucial due to the rising threat of antibiotic-resistant bacteria and fungi. Thomas et al. (2010) reported the synthesis and antimicrobial evaluation of quinoline derivatives carrying a 1,2,3-triazole moiety, which showed moderate to very good activity against pathogenic strains. This highlights the potential of incorporating triazole rings, similar to those in this compound, into antimicrobial agents Thomas et al., 2010.

Synthetic Methodologies for Heterocyclic Compounds

Advancements in the synthesis of heterocyclic compounds are fundamental to the discovery and development of new pharmaceuticals. Stanovnik et al. (2002) described the synthesis of 1,4-dihydropyridine derivatives from 4-{3-dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene}-2-phenyl-1,3-oxazol-5(4H)-one, demonstrating the diversity of reactions available for constructing complex heterocycles. Such methodologies could be essential for synthesizing and modifying compounds like this compound, indicating the importance of heterocyclic chemistry in drug development Stanovnik et al., 2002.

Properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N8O/c1-21(2)10-14-19-20-16(22(14)3)13-4-7-23(8-5-13)15(25)6-9-24-12-17-11-18-24/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOSMGOENKFXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CCN3C=NC=N3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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